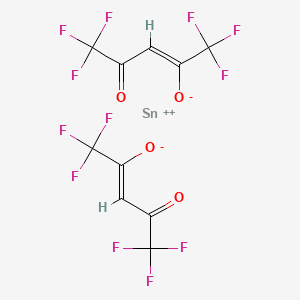
TIN(II) HEXAFLUOROACETYLACETONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TIN(II) HEXAFLUOROACETYLACETONATE is an organometallic compound with the chemical formula Sn(CF₃COCHCOCF₃)₂. It is known for its yellow solid appearance and is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals .
Métodos De Preparación
TIN(II) HEXAFLUOROACETYLACETONATE can be synthesized through a reaction involving tin powder and hexafluoroacetylacetone. The synthesis is typically carried out in a reflux system with ultrasonic activation and heating up to 80°C for 24 hours . The compound can also be produced industrially using atmospheric pressure chemical vapor deposition (APCVD) methods .
Análisis De Reacciones Químicas
TIN(II) HEXAFLUOROACETYLACETONATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin dioxide (SnO₂) using common oxidizing agents.
Reduction: Hydrogen reduction can be used to deposit thin films of tin compounds.
Substitution: The compound can participate in substitution reactions with other ligands to form different organometallic complexes.
Aplicaciones Científicas De Investigación
TIN(II) HEXAFLUOROACETYLACETONATE is widely used in scientific research due to its versatility:
Biology: The compound’s organometallic nature makes it useful in studying biological interactions at the molecular level.
Industry: It is used in the manufacturing of LEDs and other electronic components.
Mecanismo De Acción
The mechanism of action of TIN(II) HEXAFLUOROACETYLACETONATE involves its ability to form stable complexes with various ligands. The molecular targets and pathways include interactions with metal surfaces and participation in catalytic cycles. The compound’s unique structure allows it to act as an effective precursor in chemical vapor deposition processes .
Comparación Con Compuestos Similares
TIN(II) HEXAFLUOROACETYLACETONATE can be compared with other similar compounds such as:
TIN(II) TRIFLUOROACETYLACETONATE: Used as a precursor for tin dioxide thin films.
TIN(II) ACETYLACETONATE: Another organometallic compound used in thin film deposition.
DICHLORO-BIS(2,4-PENTADIONATO)TIN(IV): Used in the synthesis of tin dioxide by chemical vapor deposition.
This compound stands out due to its high stability and effectiveness as a precursor in various chemical processes.
Propiedades
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;tin(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJZLQBNRGOBSY-PAMPIZDHSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)












